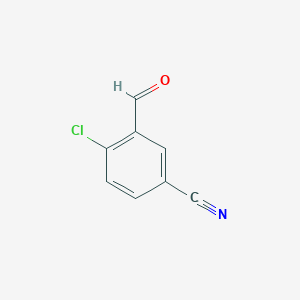

4-Chloro-3-formylbenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRHVSUFKIQVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544012 | |

| Record name | 4-Chloro-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105191-41-1 | |

| Record name | 4-Chloro-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Intermediate in Synthetic Chemistry

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-formylbenzonitrile

This compound is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile, an aldehyde, and a chloro group, makes it a highly versatile building block for the synthesis of complex heterocyclic systems and other targeted molecular architectures. The interplay of these electron-withdrawing groups defines its reactivity and dictates its physical characteristics. This guide provides a comprehensive overview of its core physical properties, predictive spectroscopic signatures, and essential handling protocols, designed for the practicing research scientist.

Molecular Identity and Structure

Correctly identifying a chemical compound is the foundational step for any laboratory work. The structural arrangement and key identifiers for this compound are summarized below.

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 105191-41-1 | [1][2] |

| Molecular Formula | C₈H₄ClNO | [1][3][4] |

| Molecular Weight | 165.57 g/mol | [1][3] |

| Synonyms | 2-Chloro-5-cyanobenzaldehyde, 4-Chloro-3-cyanobenzaldehyde | [1] |

| InChIKey | JVRHVSUFKIQVFN-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)C=O)Cl |[1][5] |

Physicochemical Properties

The physical state and solubility characteristics of a compound are critical for designing reaction conditions, purification strategies, and formulation studies. While comprehensive experimental data for this compound is not widely published, we can delineate its key properties.

Table 2: Summary of Physical Properties

| Property | Value / Observation | Source(s) / Rationale |

|---|---|---|

| Appearance | Reported as a solid. | [4] |

| Melting Point | Experimental data not available in surveyed literature. | [3] |

| Boiling Point | Experimental data not available in surveyed literature. | [3] |

| logP (XLogP3-AA) | 1.7 | [1][5] |

| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetonitrile. | Based on logP value and molecular structure. |

Expert Analysis:

-

Physical State and Melting Point: As a substituted benzene derivative with a molecular weight of 165.57 g/mol , it is expectedly a solid at room temperature. The presence of three polar, electron-withdrawing groups can lead to significant intermolecular dipole-dipole interactions, suggesting a relatively high melting point, likely exceeding 100°C, similar to related isomers like 4-formylbenzonitrile (m.p. 100-102 °C)[6].

-

Solubility Profile: The octanol-water partition coefficient (logP) of 1.7 indicates a moderate degree of lipophilicity.[1][5] This value rationally explains its expected poor aqueous solubility. The molecule lacks easily ionizable protons or hydrogen bond donors, further limiting its interaction with water. For practical applications, solubilization in polar aprotic solvents or chlorinated solvents is recommended.

Spectroscopic Characterization (Predictive)

No publicly archived experimental spectra were identified for this specific isomer. However, a robust spectroscopic profile can be predicted based on its structure, which is invaluable for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

Predicted ¹H NMR (400 MHz, CDCl₃): The aromatic region will display signals for three distinct protons.

-

Aldehyde Proton (H-C=O): Expected as a singlet (s) in the highly deshielded region of δ 9.9 - 10.2 ppm . This significant downfield shift is characteristic of aldehyde protons.

-

Aromatic Proton (H-2): This proton is ortho to the strongly electron-withdrawing formyl group. It is expected to appear as a doublet (d) around δ 8.0 - 8.2 ppm .

-

Aromatic Proton (H-6): This proton is ortho to the cyano group and meta to the formyl group. It is predicted to be a doublet of doublets (dd) around δ 7.8 - 8.0 ppm .

-

Aromatic Proton (H-5): This proton is ortho to the chlorine atom and meta to the cyano group. It will be the most upfield of the aromatic signals, appearing as a doublet (d) around δ 7.6 - 7.7 ppm .

Predicted ¹³C NMR (101 MHz, CDCl₃): The molecule possesses eight unique carbon atoms.

-

Aldehyde Carbonyl (C=O): δ 188 - 192 ppm

-

Aromatic Quaternary Carbons (C-Cl, C-CHO, C-CN, C1): Four signals between δ 115 - 145 ppm . The carbon bearing the nitrile group (C1) will be near the lower end of this range, while the carbon attached to the formyl group (C3) will be more downfield.

-

Aromatic Methine Carbons (C-H): Three signals between δ 125 - 138 ppm .

-

Nitrile Carbon (C≡N): δ 115 - 118 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for confirming the presence of key functional groups.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |

| Aldehyde (C=O) | Stretch | 1715 - 1695 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| C-Cl | Stretch | 800 - 600 | Medium-Strong |

The presence of sharp, strong bands at ~2230 cm⁻¹ and ~1700 cm⁻¹ would provide compelling evidence for the nitrile and aldehyde functionalities, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The key diagnostic feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of chlorine.

-

[M]⁺ peak at m/z ≈ 165 , corresponding to the molecule containing ³⁵Cl.

-

[M+2]⁺ peak at m/z ≈ 167 , corresponding to the molecule containing ³⁷Cl.

-

-

Isotopic Ratio: The intensity ratio of the [M]⁺ to [M+2]⁺ peaks will be approximately 3:1 , which is the characteristic signature of a monochlorinated compound.

-

Fragmentation: Common fragmentation pathways would involve the loss of the aldehyde group (-CHO) or the chlorine atom (-Cl).

Experimental Protocols & Workflow

Adherence to standardized protocols is essential for generating reliable and reproducible data.

Sources

- 1. This compound | C8H4ClNO | CID 13567964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-CHLORO-3-FORMYL-BENZONITRILE | 105191-41-1 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - this compound (C8H4ClNO) [pubchemlite.lcsb.uni.lu]

- 6. 对氰基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

4-Chloro-3-formylbenzonitrile CAS number 105191-41-1

An In-Depth Technical Guide to 4-Chloro-3-formylbenzonitrile (CAS 105191-41-1): Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This compound is a pivotal intermediate in organic synthesis, distinguished by its trifunctional molecular architecture. Containing a nitrile, an aldehyde, and a chloro group on a benzene ring, it offers a versatile platform for constructing complex molecular frameworks. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, robust synthesis protocols, and critical applications, most notably its role as a key building block in the synthesis of advanced therapeutic agents like Apalutamide. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this document serves as a practical resource for leveraging this compound in synthetic chemistry and medicinal research.

Physicochemical Properties and Spectral Analysis

This compound is a solid, off-white to yellow crystalline powder under standard conditions. Its unique structure, featuring an electron-withdrawing nitrile group and a reactive aldehyde function, dictates its chemical behavior and utility in synthesis.

Key Properties Summary

A compilation of its fundamental physical and chemical properties is presented below. This data is essential for reaction planning, safety assessment, and analytical method development.

| Property | Value | Source |

| CAS Number | 105191-41-1 | |

| Molecular Formula | C₈H₄ClNO | |

| Molecular Weight | 165.58 g/mol | |

| Appearance | Off-white to yellow crystalline powder | |

| Melting Point | 98 - 102 °C | |

| Boiling Point | 326.7±32.0 °C (Predicted) | |

| Purity | ≥98% (Typical commercial grade) | |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. |

Spectral Data Interpretation

The structural features of this compound can be unequivocally confirmed through spectroscopic analysis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides clear signals for the three aromatic protons and the aldehyde proton. The aromatic protons typically appear as distinct doublets and a singlet in the downfield region (δ 7.5-8.5 ppm) due to the anisotropic effects of the benzene ring and the electron-withdrawing substituents. The aldehyde proton (-CHO) is highly deshielded and characteristically appears as a singlet further downfield (δ 9.5-10.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals corresponding to each carbon atom in the molecule. Key diagnostic peaks include the nitrile carbon (C≡N) around 115-120 ppm, the aldehyde carbonyl carbon (C=O) around 185-195 ppm, and the six aromatic carbons between 120-145 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. A sharp, strong peak around 2220-2240 cm⁻¹ corresponds to the C≡N stretching of the nitrile group. The aldehyde group is identified by a strong C=O stretching band around 1690-1710 cm⁻¹ and characteristic C-H stretching bands around 2720 and 2820 cm⁻¹.

Synthesis and Purification Workflow

The reliable synthesis of this compound is crucial for its application in multi-step drug manufacturing. A common and efficient laboratory-scale synthesis proceeds from the readily available starting material, 2-chloro-5-cyanotoluene.

Synthetic Pathway Overview

The synthesis involves the radical bromination of the methyl group of 2-chloro-5-cyanotoluene to form a dibromo intermediate, which is subsequently hydrolyzed to the desired aldehyde. This two-step process is favored for its efficiency and control.

Caption: Two-step synthesis of this compound.

Detailed Laboratory Protocol

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

-

2-Chloro-5-cyanotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Step-by-Step Procedure:

-

Radical Bromination:

-

To a solution of 2-chloro-5-cyanotoluene (1 equivalent) in CCl₄, add N-Bromosuccinimide (2.1 equivalents).

-

Add a catalytic amount of Benzoyl Peroxide (approx. 0.05 equivalents).

-

Heat the mixture to reflux and irradiate with a UV lamp or a bright incandescent light bulb to initiate the radical reaction.

-

Monitor the reaction by TLC until the starting material is consumed. The less polar starting material spot should be replaced by a more polar product spot (the dibromo intermediate).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(dibromomethyl)-4-chlorobenzonitrile. Causality: Using a radical initiator like BPO and light ensures the selective bromination of the benzylic methyl group over aromatic bromination.

-

-

Hydrolysis:

-

Dissolve the crude dibromo intermediate in a suitable solvent mixture like aqueous ethanol.

-

Add an excess of a weak base, such as sodium carbonate (Na₂CO₃), or silver nitrate for a milder hydrolysis.

-

Heat the mixture to reflux for several hours. Monitor the conversion of the intermediate to the final product by TLC.

-

Upon completion, cool the reaction mixture and extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure. Causality: The hydrolysis converts the geminal dibromide into an aldehyde. Using a base facilitates the nucleophilic substitution of bromide ions by hydroxide or water.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

A gradient elution system, typically starting with pure hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% ethyl acetate in hexanes), is effective.

-

Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield this compound as a crystalline solid.

-

Purification Workflow Diagram

Caption: Post-synthesis purification workflow.

Applications in Medicinal Chemistry: Synthesis of Apalutamide

This compound is a highly valued building block in medicinal chemistry due to its pre-functionalized scaffold. Its most prominent application is in the synthesis of Apalutamide (ARN-509), a non-steroidal antiandrogen used for the treatment of prostate cancer.

Role in Apalutamide Synthesis

In the synthesis of Apalutamide, this compound undergoes a critical condensation reaction to form a hydantoin ring structure, which is a core component of the final drug molecule.

Reaction Scheme:

The aldehyde group of this compound reacts with a substituted aniline (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) and potassium cyanide in a Strecker-type reaction, followed by cyclization with ammonium carbonate (Bucherer-Bergs reaction) or a similar reagent to form the hydantoin core.

Caption: Role of the title compound in Apalutamide synthesis.

This strategic use of this compound allows for the efficient and convergent assembly of a complex drug molecule, highlighting its importance to the pharmaceutical industry. The presence of the chloro and nitrile groups provides handles for further modifications or can be integral parts of the final pharmacophore.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity.

-

Safety: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Users should consult the Safety Data Sheet (SDS) before handling. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Stability: It is stable under recommended storage conditions. Avoid exposure to moisture and excessive heat to prevent degradation.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined physicochemical properties, coupled with established and reliable synthetic protocols, make it a cornerstone for the synthesis of complex, high-value molecules. The successful application of this compound in the manufacturing of Apalutamide underscores its strategic importance. For researchers and drug development professionals, a thorough understanding of this versatile building block opens avenues for the design and synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to 4-Chloro-3-formylbenzonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-3-formylbenzonitrile (CAS No. 105191-41-1), a pivotal intermediate in organic synthesis. The document details its molecular formula, molecular weight, and physicochemical properties. It further explores its synthesis, structural characterization, functional group reactivity, and significant applications in the fields of pharmaceutical and agrochemical research. Safety protocols and handling procedures are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug discovery and development who utilize advanced chemical building blocks.

Introduction

This compound, also known as 2-Chloro-5-cyanobenzaldehyde, is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three distinct and reactive functional groups: a nitrile (-C≡N), a formyl (-CHO), and a chloro (-Cl) group. This unique combination makes it a versatile scaffold and a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic compounds and active pharmaceutical ingredients (APIs). The strategic placement of these groups on the benzene ring allows for selective chemical transformations, providing a pathway to a diverse range of molecular architectures.

The presence of the nitrile and formyl groups offers multiple points for derivatization, while the chlorine atom can participate in various coupling reactions or be retained to modulate the electronic and lipophilic properties of the final compound. Understanding the interplay of these functional groups is crucial for leveraging this molecule's full synthetic potential.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClNO | [1] |

| Molecular Weight | 165.58 g/mol | [1] |

| CAS Number | 105191-41-1 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Crystalline powder | ChemBK |

| Melting Point | 191-193 °C | [2] |

| Boiling Point (Predicted) | 233.9 ± 20.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ | [2] |

| InChI Key | JVRHVSUFKIQVFN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)C=O)Cl | [1] |

Synthesis and Reactivity

Synthesis Pathways

The synthesis of this compound is not commonly detailed in widely available literature, suggesting it is often prepared via proprietary methods or from specialized starting materials. A plausible and logical synthetic route involves the selective oxidation of the corresponding hydroxymethyl precursor, 4-chloro-3-(hydroxymethyl)benzonitrile.

Conceptual Workflow: Oxidation of 4-chloro-3-(hydroxymethyl)benzonitrile

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Experimental Choice:

-

Oxidizing Agent: The choice of a mild oxidizing agent like Pyridinium chlorochromate (PCC), Manganese dioxide (MnO₂), or Dess-Martin periodinane is critical. These reagents are selective for the oxidation of primary alcohols to aldehydes and prevent over-oxidation to the carboxylic acid, which would occur with stronger agents like potassium permanganate.

-

Anhydrous Solvent: A solvent such as dichloromethane (DCM) is used because it is inert to the oxidizing agent and effectively dissolves the organic substrate. Crucially, it is anhydrous (water-free) to prevent side reactions and ensure the efficiency of the oxidation process.

Functional Group Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.[3] This allows for a stepwise and controlled modification of the molecule.

-

Formyl Group (-CHO): As the most electrophilic site, the aldehyde is the primary center for nucleophilic attack. It readily undergoes reactions such as Wittig olefination, reductive amination to form amines, and condensation reactions with active methylene compounds. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Nitrile Group (-C≡N): The nitrile group is generally less reactive than the aldehyde. It can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

-

Chloro Group (-Cl): The chlorine atom, attached to the aromatic ring, is relatively unreactive towards nucleophilic aromatic substitution unless activated. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds.

Caption: Reactivity profile of this compound's functional groups.

Characterization and Spectroscopic Data

-

¹H NMR (Proton NMR): The spectrum would show signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. These protons would exhibit a complex splitting pattern (doublets and doublet of doublets) due to their coupling with each other. A distinct singlet for the aldehyde proton (-CHO) would be observed far downfield, typically in the δ 9.5-10.5 ppm range.[6]

-

¹³C NMR (Carbon NMR): The carbon spectrum would display eight distinct signals. Key diagnostic peaks would include the carbonyl carbon of the aldehyde group (δ 185-195 ppm), the nitrile carbon (δ 115-120 ppm), and six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.[7]

-

IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the key functional groups: a strong, sharp peak for the nitrile C≡N stretch (around 2220-2240 cm⁻¹), a strong peak for the aldehyde C=O stretch (around 1690-1715 cm⁻¹), and C-H stretching for the aldehyde proton (two weak bands at ~2720 and ~2820 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate in the synthesis of high-value compounds. Its trifunctional nature is exploited in the construction of a variety of molecular frameworks.

-

Pharmaceutical Synthesis: Benzonitrile derivatives are crucial components in a wide range of pharmaceuticals.[8] The chloro and formyl groups on this particular scaffold allow for the assembly of heterocyclic systems, which are prevalent in drug molecules. For example, the formyl group can be used to build pyrimidine, imidazole, or pyrazole rings, while the nitrile can be converted to other functional groups to modulate biological activity. A search of patent databases reveals that compounds with this core structure are investigated as intermediates for various therapeutic targets.[9][10]

-

Agrochemical Development: Similar to pharmaceuticals, the agrochemical industry utilizes complex organic molecules to create effective and selective herbicides, pesticides, and fungicides. The reactivity of this compound makes it a useful starting point for synthesizing novel agrochemicals.[11]

-

Material Science: Aromatic nitriles and aldehydes are also used in the synthesis of specialty dyes, pigments, and high-performance polymers.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The following information is based on GHS classifications and standard laboratory safety practices.[1]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[1]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[12][13]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[2]

-

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]

-

If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its molecular formula of C₈H₄ClNO and molecular weight of 165.58 g/mol belie the chemical complexity and potential held within its structure. The distinct and predictable reactivity of its formyl, nitrile, and chloro groups provides chemists with a powerful tool for constructing complex molecular targets. With applications spanning pharmaceuticals, agrochemicals, and material science, and supported by robust methods for characterization and safe handling, this compound will continue to be a relevant intermediate for innovation in chemical synthesis.

References

Click to expand

-

The Royal Society of Chemistry. Supplementary data for. [Link]

-

Oriental Journal of Chemistry. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. [Link]

-

ChemSynthesis. This compound. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... [Link]

-

Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

Anshul Specialty Molecules. 4-Chlorobenzonitrile. [Link]

-

ChemSynthesis. 3-chloro-4-formylbenzonitrile. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 4-Chloro-3-nitrobenzonitrile: A Key Intermediate for Organic Synthesis. [Link]

- Google Patents.

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding 4-Chloro-3-nitrobenzonitrile: Your Go-To Organic Synthesis Intermediate. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Chemical Intermediates Explained: Focus on 4-Chloro-3-nitrobenzonitrile. [Link]

-

PubChem. This compound. [Link]

-

USPTO. Search for patents. [Link]

-

ResearchGate. Reactions of 4-Chloro-3-formylcoumarin with Arylhydrazines | Request PDF. [Link]

-

Kevin A. Bryan. In-text patent citations: A user's guide. [Link]

-

USPTO. Patent Public Search. [Link]

-

Chemistry LibreTexts. 2.4: Functional Groups: Centers of Reactivity. [Link]

-

ResearchGate. In-text patent citations: A user's guide. [Link]

-

LookChem. 4-CHLORO-3-FORMYL-BENZONITRILE|105191-41-1. [Link]

Sources

- 1. This compound | C8H4ClNO | CID 13567964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-CHLORO-3-FORMYL-BENZONITRILE|105191-41-1|lookchem [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Chlorobenzonitrile (623-03-0) 1H NMR spectrum [chemicalbook.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Chlorobenzonitrile [anshulchemicals.com]

- 9. Google Patents [patents.google.com]

- 10. Search for patents | USPTO [uspto.gov]

- 11. nbinno.com [nbinno.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

4-Chloro-3-formylbenzonitrile IUPAC name and synonyms

An In-Depth Technical Guide to 4-Chloro-3-formylbenzonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional aromatic building block in modern organic synthesis and medicinal chemistry. The document details its nomenclature, physicochemical properties, plausible synthetic routes, and characteristic chemical reactivity. Emphasis is placed on its strategic importance for researchers, scientists, and drug development professionals, highlighting its utility as a versatile intermediate for constructing complex molecular architectures. The guide incorporates field-proven insights into experimental design, safety protocols, and data interpretation, grounding its claims in authoritative references to ensure scientific integrity and practical applicability.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational to all scientific research. This compound is systematically named according to IUPAC conventions, which provides a definitive structural description.

-

IUPAC Name : this compound[1]. This name precisely defines the substitution pattern on the benzene ring: a nitrile group defines the principal functional group at position 1, with a chloro group at position 4 and a formyl (aldehyde) group at position 3.

Beyond its systematic name, this compound is known by several synonyms, often used interchangeably in commercial catalogs and literature.

-

Common Synonyms :

-

CAS Number : 105191-41-1[1]. This unique identifier assigned by the Chemical Abstracts Service is crucial for database searches and regulatory tracking.

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in reactions, purification, and formulation. These parameters dictate solvent selection, reaction conditions, and appropriate analytical methods. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClNO | [1] |

| Molecular Weight | 165.57 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 191-193 °C | [2] |

| Boiling Point | 233.9 °C at 760 mmHg | [2] |

| Density | 1.32 g/cm³ | [2] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| InChIKey | JVRHVSUFKIQVFN-UHFFFAOYSA-N | [1] |

The presence of both a polar nitrile group and a moderately polar aldehyde, combined with a nonpolar chlorophenyl ring, results in a compound with limited aqueous solubility but good solubility in common organic solvents like ethyl acetate and hexane, as suggested by its melting point determination solvent system[2]. The XLogP3 value of 1.7 indicates moderate lipophilicity, a crucial parameter in drug design for predicting membrane permeability.

Synthesis and Manufacturing Workflow

The synthesis of this compound is not widely detailed in standard literature, but a logical and efficient route can be devised from readily available precursors. A common and reliable strategy in organic synthesis is the selective oxidation of a primary alcohol. This approach offers high yields and avoids the harsh conditions that might be required for direct formylation of the aromatic ring.

A plausible synthetic pathway starts from 4-chloro-3-(hydroxymethyl)benzonitrile. The causality behind this choice is the commercial availability of the starting material and the high efficiency of modern oxidation reagents that can selectively convert a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

Experimental Protocol: Oxidation of 4-chloro-3-(hydroxymethyl)benzonitrile

-

Reagent Selection : Choose a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a Dess-Martin periodinane (DMP) based reaction. These reagents are selected for their high selectivity for primary alcohols to aldehydes and their operation under non-aqueous, near-neutral pH conditions, which prevents side reactions involving the sensitive nitrile group.

-

Reaction Setup : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, 4-chloro-3-(hydroxymethyl)benzonitrile, in a suitable anhydrous solvent like dichloromethane (DCM).

-

Execution : Add the chosen oxidizing agent (e.g., PCC adsorbed on silica gel) portion-wise to the stirred solution at room temperature. The use of silica gel-adsorbed PCC simplifies the workup procedure.

-

Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

-

Workup and Purification : Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts or periodinane byproducts. Wash the filter cake with additional DCM. The combined filtrates are then concentrated under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel to yield the high-purity final product.

This protocol represents a self-validating system; the progress is easily monitored by TLC, and the final product's purity can be confirmed using standard analytical techniques like NMR and Mass Spectrometry.

Caption: Plausible synthesis workflow for this compound.

Key Chemical Reactions and Synthetic Utility

The synthetic value of this compound lies in its two distinct and reactive functional groups: the aldehyde and the nitrile. This bifunctionality allows for sequential, orthogonal chemical transformations, making it a powerful scaffold for building molecular complexity.

-

Reactions of the Formyl Group : The aldehyde is an electrophilic center, susceptible to nucleophilic attack. This enables a wide array of classical and modern organic reactions:

-

Reductive Amination : Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH₃CN) to form secondary or tertiary amines, a cornerstone reaction in medicinal chemistry for introducing diverse side chains.

-

Wittig Reaction : Conversion of the aldehyde to an alkene, providing a route to extend carbon chains with stereochemical control.

-

Oximation : Reaction with hydroxylamine hydrochloride to form an oxime[4]. This can be a stable final product or an intermediate that can be dehydrated to regenerate the nitrile (if it were a different group) or undergo other transformations.

-

Condensation Reactions : Aldol or Knoevenagel condensations with active methylene compounds to form α,β-unsaturated systems.

-

-

Reactions of the Nitrile Group : The nitrile group can be transformed into other important functionalities:

-

Hydrolysis : Conversion to a carboxylic acid under acidic or basic conditions.

-

Reduction : Reduction to a primary amine using strong reducing agents like LiAlH₄.

-

Cycloaddition : Reaction with azides (e.g., sodium azide) to form tetrazoles, a common bioisostere for carboxylic acids in drug design.

-

The presence of a chloro-substituent also opens the door for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), further expanding its synthetic potential.

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

Benzonitrile derivatives are a privileged class of compounds in medicinal chemistry, valued for their metabolic stability and ability to act as hydrogen bond acceptors[5]. The inclusion of chlorine often enhances biological activity by increasing lipophilicity, improving membrane permeability, or facilitating specific binding interactions through halogen bonding[6].

This compound serves as a critical intermediate in the synthesis of a wide range of biologically active molecules. Its utility is demonstrated in several therapeutic areas:

-

Oncology : Benzonitrile-containing molecules have been developed as potent inhibitors of kinases and tubulin polymerization, key targets in cancer therapy[5]. The formyl group on this scaffold allows for the straightforward introduction of pharmacophoric elements necessary for binding to enzyme active sites.

-

Antiviral Agents : The benzonitrile moiety is present in inhibitors of viruses such as Hepatitis C Virus (HCV), where it plays a role in blocking viral entry into host cells[5].

-

Agrochemicals : Similar to pharmaceuticals, the structural motifs found in this compound are valuable in the development of new pesticides and herbicides[7].

The compound's structure is a precursor to more complex heterocyclic systems. For example, reactions analogous to those seen with similar formyl-coumarins could lead to the synthesis of novel benzopyrano-fused pyrazoles, a class of compounds with known biological activities[8].

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent. This compound possesses specific hazards that require careful management.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as:

-

Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed[1].

-

Skin Sensitization (Category 1) : H317 - May cause an allergic skin reaction[1].

The corresponding GHS pictogram is the exclamation mark (GHS07).

Safe Handling Protocol

-

Personal Protective Equipment (PPE) : Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. Avoid cloth gloves which can absorb the chemical.

-

Ventilation : Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Exposure Avoidance : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[9][10].

-

First Aid :

-

If Swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell[9].

-

If on Skin : Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention[1].

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[9][11].

-

Storage

Store the compound in a tightly closed container in a cool, dry, and well-ventilated place[9]. It is recommended to store it under an inert atmosphere (nitrogen or argon) at 2-8°C for long-term stability[2].

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

LookChem. 4-CHLORO-3-FORMYL-BENZONITRILE | 105191-41-1.[Link]

-

ChemSynthesis. this compound.[Link]

-

ChemSynthesis. 3-chloro-4-formylbenzonitrile.[Link]

-

ChemWhat. 4-CHLORO-3-FORMYL-BENZONITRILE CAS#: 105191-41-1.[Link]

-

PubChem. 4-Cyanobenzaldehyde. National Center for Biotechnology Information. [Link]

-

Chemical Portal. 4-Chloro-3-nitrobenzonitrile: A Key Intermediate for Organic Synthesis.[Link]

-

PubChem. m-Formylbenzonitrile. National Center for Biotechnology Information. [Link]

-

Oriental Journal of Chemistry. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride.[Link]

-

NIST. Benzonitrile, 4-formyl-. National Institute of Standards and Technology. [Link]

-

ResearchGate. Reactions of 4-Chloro-3-formylcoumarin with Arylhydrazines.[Link]

-

Wikipedia. 4-Chlorobenzonitrile.[Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.[Link]

Sources

- 1. This compound | C8H4ClNO | CID 13567964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-CHLORO-3-FORMYL-BENZONITRILE|105191-41-1|lookchem [lookchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

4-Chloro-3-formylbenzonitrile safety data sheet and hazards

An In-depth Technical Guide to the Safe Handling of 4-Chloro-3-formylbenzonitrile

This guide provides a comprehensive overview of the safety data, hazards, and handling protocols for this compound (CAS No: 105191-41-1). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.

Section 1: Chemical Identification and Core Properties

This compound is a substituted aromatic compound containing chloro, formyl (aldehyde), and nitrile functional groups. This unique trifunctional structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its fundamental properties is the first step toward safe handling.

Systematic Identification:

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Chloro-5-cyanobenzaldehyde, 4-chloro-3-formylbenzenecarbonitrile[1][2]

-

CAS Number: 105191-41-1[1]

-

InChIKey: JVRHVSUFKIQVFN-UHFFFAOYSA-N[1]

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available for closely related isomers, experimentally verified data for this specific compound is limited.

| Property | Value | Source |

| Molecular Weight | 165.57 g/mol | PubChem[1] |

| Appearance | Solid (Form: Powder) | Sigma-Aldrich[4] (for isomer) |

| Melting Point | 75 - 78 °C | Sigma-Aldrich (for isomer 3-Formylbenzonitrile) |

| Boiling Point | 210 °C | Sigma-Aldrich (for isomer 3-Formylbenzonitrile) |

| SMILES | C1=CC(=C(C=C1C#N)C=O)Cl | PubChem[1] |

Note: Data for appearance, melting point, and boiling point are based on the closely related isomer, 3-Formylbenzonitrile, and should be treated as indicative rather than absolute values for this compound.

Section 2: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. This compound is classified as hazardous, and understanding these classifications is critical for risk assessment and the implementation of appropriate safety controls.

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

Source: ECHA C&L Inventory[1]

GHS Label Elements:

The following diagram illustrates the mandatory GHS label elements for this compound.

Caption: Mandatory Personal Protective Equipment Workflow.

Step-by-Step Handling Protocol:

-

Pre-Handling Inspection: Before starting, ensure the fume hood is functioning correctly. Check that all necessary PPE is available and in good condition.

-

Donning PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves as per the workflow diagram.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating dust clouds.

-

During Reaction: Keep the reaction vessel within the fume hood. Ensure the sash is kept at the lowest practical height.

-

Post-Handling: After use, decontaminate any equipment that has come into contact with the compound.

-

Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in a designated waste container. [5]Wash hands and forearms thoroughly with soap and water.

Section 5: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First Aid Decision Tree:

Caption: First Aid Response Decision Tree.

Spill Response Protocol:

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation (fume hood).

-

Protect Yourself: Wear appropriate PPE, including respiratory protection if the spill is large or dust is airborne.

-

Containment: Prevent the spill from spreading. Do not let the product enter drains. 4. Clean-up: For a solid spill, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal. [6][5]5. Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Disposal: Dispose of the waste material according to institutional and local regulations.

Section 6: Storage and Disposal

Storage:

-

Store in a cool, dry, and well-ventilated place. [6]* Keep the container tightly closed to prevent moisture ingress and contamination. [6]* Store away from incompatible materials such as strong oxidizing agents. [6] Disposal:

-

Chemical waste must be disposed of in accordance with national and local regulations. [7]* Do not mix with other waste. Leave the chemical in its original container if possible. [7]* Dispose of contents and container to an approved waste disposal plant.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyanobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025). 3-chloro-4-formylbenzonitrile. Retrieved from [Link]

-

ChemWhat. (2025). 4-CHLORO-3-FORMYL-BENZONITRILE CAS#: 105191-41-1. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Chloro-3-Nitrobenzonitrile: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). m-Formylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Chloro-3-nitrobenzonitrile. Retrieved from [Link]

Sources

- 1. This compound | C8H4ClNO | CID 13567964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 3-ホルミルベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 4-Chloro-3-formylbenzonitrile: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction

4-Chloro-3-formylbenzonitrile (CAS No: 105191-41-1), also known as 2-Chloro-5-cyanobenzaldehyde, is a trifunctional aromatic building block of significant interest to the pharmaceutical and agrochemical research sectors. Its unique structure, featuring a nitrile, an aldehyde, and a chloro substituent on a benzene ring, offers a versatile platform for constructing complex molecular architectures. The three distinct functional groups provide orthogonal chemical handles, allowing for selective and sequential transformations. This guide provides an in-depth technical overview of its commercial availability, physicochemical properties, plausible synthetic routes, and established applications as a key intermediate in modern drug discovery programs. The insights presented herein are intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel bioactive compounds.

Physicochemical Properties & Identification

Accurate identification and understanding of a reagent's physical properties are foundational to its effective use in synthesis. While experimental data for this compound is not extensively published in peer-reviewed literature, key identifying information has been consolidated from chemical databases and supplier specifications.

| Property | Value | Source |

| CAS Number | 105191-41-1 | Sigma-Aldrich |

| IUPAC Name | This compound | ChemSynthesis[1] |

| Synonyms | 2-Chloro-5-cyanobenzaldehyde | Multiple Patents[2][3] |

| Molecular Formula | C₈H₄ClNO | ChemSynthesis[1] |

| Molecular Weight | 165.58 g/mol | --- |

| Melting Point | Not Available (N/A) | ChemSynthesis[1] |

| Boiling Point | Not Available (N/A) | ChemSynthesis[1] |

| Melting Point (Isomer) | 122-123 °C (for 3-Chloro-4-formylbenzonitrile) | chemBlink[4] |

Note: The lack of published melting and boiling points for the title compound is common for specialized chemical intermediates. The data for the close structural isomer, 3-Chloro-4-formylbenzonitrile, is provided for reference.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ranging from laboratory-scale quantities to bulk amounts suitable for pilot-scale synthesis. This accessibility makes it a practical starting material for discovery and development projects. When sourcing this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify purity, typically determined by HPLC and NMR.

| Supplier | Representative Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | Grams |

| Ambeed | 98% | 1g - 100g |

| Angene | Custom Synthesis | Grams to Kilograms |

| Smolecule | Custom Synthesis | Grams to Kilograms |

Synthesis and Key Reactions

Plausible Manufacturing Route

While specific industrial synthesis protocols are proprietary, a plausible and chemically sound route to this compound involves the formylation of 4-chlorobenzonitrile. The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group onto an activated aromatic ring. The nitrile group is deactivating, but the chloro group is an ortho-, para-director. The formylation is expected to occur at the position ortho to the activating chloro group.

Sources

starting materials for 4-Chloro-3-formylbenzonitrile synthesis

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-formylbenzonitrile: Starting Materials and Strategic Execution

Executive Summary

This compound is a pivotal intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic structure, featuring a chloro, a formyl, and a cyano group, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. We will delve into the mechanistic underpinnings of the key chemical transformations, present detailed experimental protocols, and offer a comparative analysis of the different approaches to empower researchers and drug development professionals in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several strategic directions, primarily dictated by the choice of the starting material. The two most prominent and industrially relevant strategies commence with either a pre-functionalized chlorotoluene derivative or a substituted chlorobenzonitrile. Each route presents its own set of advantages and challenges, which we will explore in detail.

Route 1: Selective Oxidation of a Methyl Group from a Chlorotoluene Precursor

This approach leverages the commercial availability of substituted chlorotoluenes and focuses on the selective oxidation of a methyl group to a formyl group. The most logical and widely employed starting material for this route is 2-Chloro-5-methylbenzonitrile .

The core of this synthetic strategy lies in the controlled oxidation of the benzylic methyl group without affecting the chloro and cyano functionalities. Manganese dioxide (MnO₂) is the reagent of choice for this transformation due to its remarkable selectivity for oxidizing benzylic and allylic alcohols and their corresponding hydrocarbons. The reaction proceeds via a free-radical mechanism, where the MnO₂ surface facilitates the abstraction of a hydrogen atom from the methyl group, leading to the formation of a benzylic radical. This radical then undergoes further oxidation to the corresponding aldehyde. The heterogeneity of the reaction (MnO₂ is a solid) often requires elevated temperatures and a suitable solvent to ensure efficient conversion.

Diagram 1: Synthetic Pathway from 2-Chloro-5-methylbenzonitrile

An In-depth Technical Guide to 4-Chloro-3-formylbenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-formylbenzonitrile is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a nitrile, an aldehyde, and a chloro group, offers a versatile platform for the construction of complex heterocyclic scaffolds and pharmacologically active molecules. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, including its physicochemical properties, detailed synthetic methodologies, characteristic reactivity, and its emerging role as a key building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic utilization of this versatile chemical intermediate.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an ever-increasing demand for novel molecular scaffolds that can effectively and selectively interact with biological targets. Halogenated and nitrile-containing compounds have emerged as privileged motifs in medicinal chemistry, with a significant number of FDA-approved drugs incorporating these functionalities.[1][2] The chlorine atom, for instance, can modulate a compound's lipophilicity, metabolic stability, and binding affinity through halogen bonding interactions. The nitrile group, a versatile functional handle, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a precursor for various nitrogen-containing heterocycles.[2]

This compound, with its unique combination of a chloro, a formyl (aldehyde), and a nitrile group on a benzene ring, represents a highly valuable and strategically important building block for the synthesis of diverse and complex molecular architectures. The orthogonal reactivity of these functional groups allows for a stepwise and controlled elaboration of the molecule, making it an attractive starting material for the construction of libraries of compounds for high-throughput screening and lead optimization. This guide will delve into the core theoretical and practical properties of this compound, providing a roadmap for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a chemical intermediate is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

General Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Chloro-5-cyanobenzaldehyde, 4-Chloro-3-cyanobenzaldehyde | [3] |

| CAS Number | 105191-41-1 | [3] |

| Molecular Formula | C₈H₄ClNO | [3] |

| Molecular Weight | 165.58 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 191-193 °C | [4] |

| Boiling Point | 233.9 ± 20.0 °C (Predicted) | [4] |

Spectroscopic Data (Predicted and Comparative)

1H NMR (Predicted): The proton NMR spectrum is expected to show three aromatic protons in the region of 7.5-8.5 ppm, each exhibiting splitting patterns consistent with their coupling to adjacent protons. The aldehydic proton will appear as a singlet further downfield, typically in the range of 9.5-10.5 ppm.

13C NMR (Predicted): The carbon NMR spectrum will display signals for eight distinct carbon atoms. The nitrile carbon is expected in the 115-120 ppm region, while the aldehydic carbonyl carbon will be significantly downfield, around 190 ppm. The aromatic carbons will resonate in the 120-140 ppm range, with their specific shifts influenced by the electron-withdrawing effects of the substituents.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹), the C=O stretch of the aldehyde (around 1700-1720 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak (M+) at m/z 165, with a characteristic isotopic peak (M+2) at m/z 167 with approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A common strategy involves the formylation of a substituted benzonitrile derivative.

Synthetic Pathway

A representative synthetic route, as referenced in the literature, involves the bromination of a methyl group followed by hydrolysis to the aldehyde.[5][6]

Figure 1: A common synthetic route to this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on analogous transformations reported in the literature.[5]

Step 1: Synthesis of 4-Chloro-3-(dibromomethyl)benzonitrile

-

To a solution of 4-chloro-3-methylbenzonitrile (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of benzoyl peroxide (BPO).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a 5% sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-chloro-3-(dibromomethyl)benzonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-chloro-3-(dibromomethyl)benzonitrile in a mixture of ethanol and water.

-

Add silver nitrate (AgNO₃) (2.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the silver bromide precipitate.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Purification and Characterization

Purification of this compound is typically achieved by recrystallization or column chromatography. The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC), with typical reverse-phase conditions utilizing a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a suitable acidic modifier.[7]

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from the differential reactivity of its three functional groups.

Figure 2: Reactivity map of this compound.

-

The Aldehyde Group: This is the most reactive site for nucleophilic addition and condensation reactions. It readily undergoes reductive amination to introduce amino functionalities, Wittig reactions to form alkenes, and various condensation reactions with active methylene compounds to build complex carbon skeletons.

-

The Nitrile Group: The nitrile group is relatively stable but can be transformed under specific conditions. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocycles like tetrazoles.

-

The Chloro Group: The chlorine atom, activated by the electron-withdrawing nitrile and formyl groups, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. It also serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents.

This tiered reactivity allows for a high degree of synthetic flexibility, enabling the targeted modification of the molecule at different positions to generate a diverse array of derivatives.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable precursor for the synthesis of various pharmacologically active compounds, particularly kinase inhibitors.

Precursor to Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The 4-anilino-3-cyanoquinoline and related heterocyclic scaffolds are well-established pharmacophores for potent kinase inhibitors.[8] this compound serves as an excellent starting material for the construction of such scaffolds. For instance, the aldehyde can be used to build a fused pyridine or pyrimidine ring, while the nitrile group can be incorporated into the final heterocyclic core or further functionalized. The chloro substituent provides a convenient point for the introduction of various aniline derivatives via SNAr or cross-coupling reactions, which is a key interaction for binding to the hinge region of many kinases.

Intermediate in the Synthesis of Bioactive Molecules

While direct examples of this compound in late-stage clinical candidates are not prominently reported, its structural motifs are present in numerous bioactive molecules. The related compound, 4-formyl-3-methoxybenzonitrile, is a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used for the treatment of chronic kidney disease in patients with type 2 diabetes.[9] This highlights the potential of substituted 4-cyanobenzaldehydes as crucial building blocks in the pharmaceutical industry.

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis and medicinal chemistry. Its trifunctional nature, coupled with the orthogonal reactivity of its substituents, provides a powerful platform for the efficient construction of complex molecular architectures. The strategic application of this intermediate, particularly in the synthesis of heterocyclic scaffolds for kinase inhibitors, underscores its importance in modern drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, aiming to equip researchers and scientists with the necessary knowledge to effectively harness the potential of this key chemical entity in their research endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Supporting Information for "A mild and efficient copper-catalyzed aerobic oxidative cyanation of aldehydes with N,N-dimethylformamide". Royal Society of Chemistry.

- Supporting Information for "Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides with Terminal Alkynes". Royal Society of Chemistry.

- Supplementary data for "A Practical and User-Friendly Protocol for the Cyanation of Aryl Halides". Royal Society of Chemistry.

-

ChemSynthesis. This compound. [Link]

- Electronic Supplementary Information for "Copper-Catalyzed Aerobic Oxidative Cyanation of Aldehydes with N,N-Dimethylformamide". Royal Society of Chemistry.

-

SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. [Link]

-

HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ChemSynthesis. 3-chloro-4-formylbenzonitrile. [Link]

-

Enanti Labs. 4 Formyl 3 Methoxybenzonitrile Intermediate Manufacturer in India. [Link]

-

PubChem. 4-Chlorobenzonitrile. National Center for Biotechnology Information. [Link]

- Google Patents. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

- Al-dujaili, L. H., & Jasim, L. S. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences, 6(1), 1-21.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

-

NIST WebBook. Benzonitrile, 4-chloro-. [Link]

-

ChemBK. 4-Chloro-3-Formyl-Benzonitrile. [Link]

-

PubChem. m-Formylbenzonitrile. National Center for Biotechnology Information. [Link]

- Mondal, S., & Jana, S. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC advances, 13(50), 35057-35071.

- Liu, Y., Zhang, J., & Gray, N. S. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research, 30(9), 1645-1657.

- Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

- Maguire, M. P., Sheets, K. R., McVety, K., Spada, A. P., & Zilberstein, A. (1994). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Journal of medicinal chemistry, 37(14), 2129–2137.

- Google Patents. CA2956529A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.

- Google Patents. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4.

- Google Patents.

Sources

- 1. Benzonitrile, 4-chloro- [webbook.nist.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound | C8H4ClNO | CID 13567964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]

- 6. CA2956529A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]

- 7. PubChemLite - this compound (C8H4ClNO) [pubchemlite.lcsb.uni.lu]

- 8. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Methodological & Application

Application Note & Protocol: Synthesis of 7-Chloro-4-aminoquinazoline Derivatives from 4-Chloro-3-formylbenzonitrile

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines and their derivatives are privileged heterocyclic scaffolds that form the core structure of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] This structural motif is found in drugs approved for treating a range of conditions, from hypertension to cancer, underscoring its importance in medicinal chemistry.[2][3] Specifically, quinazolin-4-amine derivatives have demonstrated potent anti-inflammatory, antimicrobial, and anticancer activities.[4][5] The presence of a chlorine atom can further enhance the pharmacological profile of these molecules.[4][6]

This document provides a detailed guide for the synthesis of 7-chloro-4-aminoquinazoline derivatives, a valuable class of compounds for drug discovery pipelines. The protocol starts from the commercially available and versatile building block, 4-chloro-3-formylbenzonitrile. This starting material is particularly advantageous as it possesses the requisite ortho-amino (in latent nitrile form) and carbonyl functionalities primed for cyclization.

Reaction Overview and Mechanistic Insights

The synthesis proceeds via a one-pot, multicomponent reaction, a highly efficient strategy in modern organic synthesis. The core transformation involves the reaction of an ortho-amino benzonitrile (this compound) with an amine source, typically in the presence of a reagent that facilitates the incorporation of the final nitrogen atom of the pyrimidine ring.

A plausible and widely accepted pathway for this type of reaction is the acid-mediated [4+2] annulation.[7] The key mechanistic steps are:

-

Schiff Base Formation: The primary amine reactant first undergoes condensation with the aldehyde group of this compound to form an intermediate Schiff base (imine).

-

Intramolecular Cyclization: The nitrogen of the newly formed imine then performs a nucleophilic attack on the carbon atom of the nitrile group. This key cyclization step forms the six-membered pyrimidine ring.

-

Tautomerization/Aromatization: The resulting cyclic intermediate undergoes tautomerization to yield the stable, aromatic 4-aminoquinazoline ring system.

This one-pot approach is atom-economical and avoids the isolation of intermediates, saving time and resources.[8][9]

Detailed Experimental Protocol

This protocol outlines the synthesis of a representative compound, 7-chloro-N-benzylquinazolin-4-amine, from this compound and benzylamine.

Materials and Reagents:

-

This compound (FW: 165.58 g/mol )

-

Benzylamine (FW: 107.15 g/mol )

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (FW: 190.22 g/mol )

-

Toluene, anhydrous

-

Ethanol, absolute

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard glassware for workup and purification

-

Column chromatography setup (silica gel)

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.66 g, 10.0 mmol, 1.0 equiv).

-

Reagent Addition: Add anhydrous toluene (40 mL) to the flask and stir to dissolve the starting material. To this solution, add benzylamine (1.29 g, 1.31 mL, 12.0 mmol, 1.2 equiv) followed by p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equiv).

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 110-115 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Use a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.

-

Cooling and Quenching: Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). The aqueous washes help to remove the acid catalyst and any water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes) to afford the pure 7-chloro-N-benzylquinazolin-4-amine.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary and Expected Results